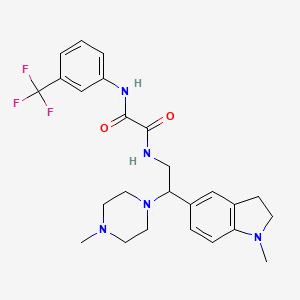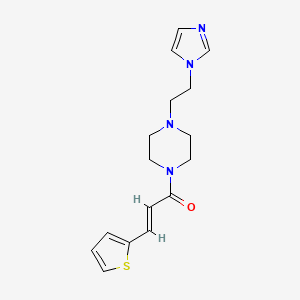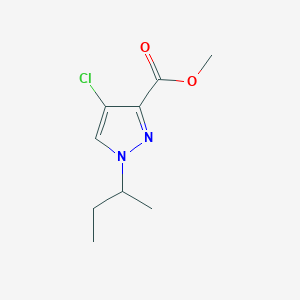![molecular formula C20H16ClN3O2S B2456430 N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872688-72-7](/img/structure/B2456430.png)
N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, a pyridazine moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazine Ring: This can be achieved through the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine.
Introduction of the Sulfanylacetamide Group: This step involves the reaction of the pyridazine derivative with a suitable thiol compound under basic conditions to introduce the sulfanyl group.
Acetylation and Chlorination: The final steps involve acetylation of the phenyl ring and chlorination to introduce the 4-chlorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It may exhibit biological activity, making it a candidate for pharmacological studies to understand its effects on biological systems.
Materials Science: The compound’s unique structure can be explored for applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of the pyridazine ring and the sulfanylacetamide group, which are not commonly found together in similar compounds. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-13(25)15-3-2-4-17(11-15)22-19(26)12-27-20-10-9-18(23-24-20)14-5-7-16(21)8-6-14/h2-11H,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVNUGEPVXWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2456349.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B2456350.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2456352.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2456353.png)
![Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate](/img/structure/B2456357.png)
![2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2456358.png)
![N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-6-methoxypyridin-3-amine](/img/structure/B2456359.png)
![N-(1,1-Dioxothiolan-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2456361.png)
![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B2456365.png)


